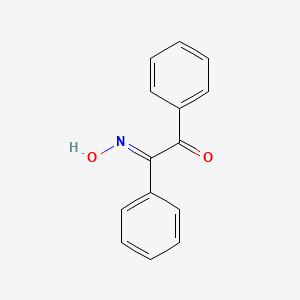
3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide is not fully understood. However, it has been hypothesized that the compound works by inhibiting the activity of certain enzymes and proteins in the body, which in turn leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the body, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide in lab experiments is its ability to selectively target certain enzymes and proteins in the body. This makes it a potentially useful tool for studying the mechanisms of various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide. One direction is to further investigate its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Another direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop safer and more effective ways of using it in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide involves a multi-step process. The first step involves the reaction of 2-aminothiazole with acrylonitrile to form 2-cyano-N-1,3-thiazol-2-ylacrylamide. The second step involves the reaction of 2-cyano-N-1,3-thiazol-2-ylacrylamide with 1,3-benzodioxole-5-carboxaldehyde to form the final product.
Applications De Recherche Scientifique
The chemical compound 3-(1,3-benzodioxol-5-yl)-2-cyano-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential applications in various fields. It has been found to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-7-10(13(18)17-14-16-3-4-21-14)5-9-1-2-11-12(6-9)20-8-19-11/h1-6H,8H2,(H,16,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUUZDWHWKLSEM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B5495700.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5495707.png)
![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495734.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)
![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)